molecular formula C21H25NO5S B2357518 4'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1902909-20-9

4'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2357518
CAS No.: 1902909-20-9
M. Wt: 403.49
InChI Key: LNVOSFOGWTVDEG-UHFFFAOYSA-N
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Description

4’-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes a biphenyl core, a sulfonamide group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. The process may include the formation of the biphenyl core, followed by the introduction of the sulfonamide group and the methoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

4’-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4’-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4’-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and biphenyl derivatives, such as:

  • 4’-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • 4-methoxy-1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

The uniqueness of 4’-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-sulfonamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-(4-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-25-18-7-2-15(3-8-18)16-4-9-19(10-5-16)28(23,24)22-17-6-11-20-21(14-17)27-13-12-26-20/h2-5,7-10,17,20-22H,6,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVOSFOGWTVDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3CCC4C(C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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